2-(3-(Benzyloxy)phenyl)-1-(3-methoxypyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-(3-(Benzyloxy)phenyl)-1-(3-methoxypyrrolidin-1-yl)ethan-1-one is an organic compound that belongs to the class of phenylpyrrolidines. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring via an ethanone linkage. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)phenyl)-1-(3-methoxypyrrolidin-1-yl)ethan-1-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the reaction of benzyl alcohol with a phenyl halide in the presence of a base to form the benzyloxyphenyl intermediate.
Formation of the Pyrrolidine Intermediate: The second step involves the reaction of a suitable pyrrolidine derivative with a methoxy group to form the methoxypyrrolidine intermediate.
Coupling Reaction: The final step involves the coupling of the benzyloxyphenyl intermediate with the methoxypyrrolidine intermediate in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzyloxy)phenyl)-1-(3-methoxypyrrolidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(3-(Benzyloxy)phenyl)-1-(3-methoxypyrrolidin-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, including its effects on the central nervous system and its potential as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-(Benzyloxy)phenyl)-1-(3-methoxypyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
2-(3-(Benzyloxy)phenyl)-1-(3-methoxypyrrolidin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
2-(3-(Benzyloxy)phenyl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.
2-(3-(Benzyloxy)phenyl)-1-(3-aminopyrrolidin-1-yl)ethan-1-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23NO3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-(3-methoxypyrrolidin-1-yl)-2-(3-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C20H23NO3/c1-23-19-10-11-21(14-19)20(22)13-17-8-5-9-18(12-17)24-15-16-6-3-2-4-7-16/h2-9,12,19H,10-11,13-15H2,1H3 |
InChI Key |
CZQXCNQEPXKDPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(C1)C(=O)CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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